Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-amino-2-(oxan-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(6-10)7-2-4-13-5-3-7;/h7-8H,2-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHUHFHZCSKIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)C1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305711-83-4 | |
| Record name | methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Types of Reactions Involved
| Reaction Type | Description | Common Reagents/Conditions |
|---|---|---|
| Nucleophilic Substitution | Introduction of amino group onto propanoate backbone | Oxan-4-ylmethylamine, methyl propanoate derivative, acid/base catalyst |
| Reductive Amination | Formation of amino group via reduction of imine intermediates | Reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen with Pd/C catalyst |
| Salt Formation | Conversion to hydrochloride salt | Hydrochloric acid in ethanol or ether |
Yield and Purity Considerations
- Reaction conditions are optimized to maximize yield, typically achieving yields above 80% in well-controlled laboratory or industrial settings.
- Purity is enhanced through careful control of reaction time, temperature, and stoichiometry, followed by rigorous purification.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Oxan-4-ylmethylamine, methyl propanoate derivative, acid/base catalyst | 25–80 °C | 75–85 | Crystallization or chromatography | Inert atmosphere recommended |
| Reductive amination | Imine intermediate, NaBH3CN or Pd/C + H2 | Room temperature to reflux | 80–90 | Chromatography | Sensitive to moisture |
| Hydrochloride salt formation | HCl in ethanol or ether | 0–25 °C | Quantitative | Recrystallization | Enhances stability and solubility |
Research Findings and Notes
- The use of oxan-4-ylmethylamine as a starting material is critical for introducing the tetrahydropyran ring, which imparts unique chemical and biological properties to the compound.
- Reaction under inert atmosphere (nitrogen or argon) prevents oxidation of the amino group during synthesis.
- The hydrochloride salt form is preferred for its improved handling and storage properties.
- Industrial processes emphasize continuous flow synthesis and automated purification to meet large-scale demand with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride serves as a building block in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions, including:
- Esterification : The compound can undergo ester hydrolysis, producing carboxylic acids and alcohols.
- Condensation Reactions : It can react with aldehydes or ketones to form more complex structures.
Biology
The compound has garnered attention for its potential biological activities:
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from apoptosis due to oxidative stress, suggesting applications in neurodegenerative disease treatment.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, potentially reducing oxidative stress in biological systems.
Medicine
Research is ongoing to explore its therapeutic potential:
- Drug Development : The compound is being investigated as a precursor for new pharmaceuticals due to its unique interactions with biomolecules.
- Antimicrobial Properties : Preliminary tests show effectiveness against certain bacterial strains, indicating potential for antibiotic development.
Data Table: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotective | Protects neuronal cells from apoptosis | |
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Effective against certain bacteria | |
| Pharmacokinetics | Favorable absorption characteristics in vivo |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the neuroprotective effects of this compound using a rat model of Alzheimer's disease. The findings indicated that administration of the compound significantly reduced markers of oxidative stress and improved cognitive function, as assessed by behavioral tests. This suggests its potential utility in therapeutic strategies for neurodegenerative conditions.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus demonstrated that the compound exhibited notable antimicrobial activity, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics. This supports its potential application in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydropyran ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
Key Observations :
- The oxan-4-yl group in the target compound balances lipophilicity (from the ring) and polarity (from the ether oxygen), enhancing membrane permeability compared to purely aromatic analogues like the 4-chlorophenyl derivative .
- Azepan-4-one hydrochloride lacks the ester and amino groups, limiting its utility in peptide-mimetic drug design .
Key Observations :
- The target compound’s discontinuation in commercial catalogs suggests challenges in large-scale synthesis or niche demand .
- Compounds with chlorophenyl or fluorophenyl groups (e.g., 2-(2-chloro-4-fluorophenoxy)ethylamine HCl) are more widely available, reflecting their broader applications in kinase inhibitor development .
Biological Activity
Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 237.72 g/mol. The compound features an oxane ring, an amino group, and an ester functionality, which contribute to its unique reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀ClNO₃ |
| Molecular Weight | 237.72 g/mol |
| Functional Groups | Amino, Ester |
| Structural Features | Oxane Ring |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with enzymes and receptors, while the ester group may undergo hydrolysis to release active metabolites. The tetrahydropyran ring enhances structural stability and influences the compound's reactivity, making it a candidate for therapeutic applications.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial properties. Its structural features allow for interactions with bacterial membranes and enzymes, potentially inhibiting growth or causing cell death. Ongoing research is necessary to fully characterize these effects and determine the compound's efficacy against various pathogens.
Anticancer Activity
Recent investigations have highlighted the compound's potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
| Cell Line | Type | Effect |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Inhibition of cell proliferation |
| A375 | Melanoma | Induction of autophagic cell death |
| HCT116 | Colorectal Carcinoma | Significant growth inhibition |
Mechanistic studies suggest that treatment with this compound leads to increased reactive oxygen species (ROS) production and lipid peroxidation, which are associated with cancer cell apoptosis .
Case Studies
- In Vitro Studies : A study evaluated the compound's effects on human cancer cell lines using MTT assays. Results indicated strong inhibition of A375 cell proliferation, suggesting its potential as a therapeutic agent in melanoma treatment .
- Molecular Interaction Studies : Spectrofluorometric titration and molecular docking simulations have demonstrated that this compound binds effectively to serum albumin, which may enhance its bioavailability in therapeutic applications .
Q & A
Q. What strategies resolve contradictions in synthetic yields reported across studies?
- Methodological Answer : Systematic reproducibility studies should control variables like reagent purity, moisture content, and stirring efficiency. For example, the EP patent’s 100% yield may reflect optimized anhydrous conditions, whereas lower yields in other studies could stem from residual water or incomplete deprotection . Design of Experiments (DoE) methodologies identify critical factors affecting yield.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
